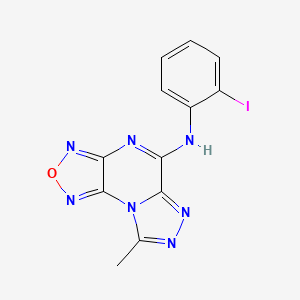acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)
(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a hydroxyethylamino group, and a nitrophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazinylidene precursor, followed by the introduction of the hydroxyethylamino group and the nitrophenyl group under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and nitroaromatic compounds.
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinylidene and nitrophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for developing new biochemical probes or inhibitors.
Medicine: In medicine, the compound’s potential pharmacological properties could be explored. For instance, its ability to undergo various chemical reactions might be leveraged to design new drugs with specific therapeutic targets.
Industry: In the industrial sector, the compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mécanisme D'action
The mechanism of action of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The hydroxyethylamino group may form hydrogen bonds with target molecules, while the nitrophenyl group could participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide
- (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide
Comparison: Compared to similar compounds, (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide stands out due to the presence of both the methoxy and nitro groups on the phenyl ring. This unique combination of functional groups can influence its reactivity and interactions with other molecules, making it a compound of particular interest in various research applications.
Propriétés
Formule moléculaire |
C15H19N5O7 |
|---|---|
Poids moléculaire |
381.34 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N'-[(E)-[4-(4-methoxy-2-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H19N5O7/c1-9(18-19-15(24)14(23)16-5-6-21)7-13(22)17-11-4-3-10(27-2)8-12(11)20(25)26/h3-4,8,21H,5-7H2,1-2H3,(H,16,23)(H,17,22)(H,19,24)/b18-9+ |
Clé InChI |
GPXSUOOGENCHEW-GIJQJNRQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![ethyl 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15018556.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018595.png)

![(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B15018599.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018601.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide](/img/structure/B15018613.png)
![N-[(1Z)-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15018615.png)
